2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate is a biochemical used for proteomics research . It has a molecular formula of C8H5F5O3S and a molecular weight of 276.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with five fluorine atoms and an ethanesulfonate group . This structure contributes to its unique physical and chemical properties.Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.18 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Organic Synthesis and Catalysis
2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate and related compounds are valuable in organic synthesis, particularly in the preparation of coenzyme M analogs and their activity in enzyme systems, such as the methyl coenzyme M reductase system found in Methanobacterium thermoautotrophicum. This work demonstrated the potential of these compounds in studying and manipulating biological methanogenesis processes (Gunsalus, Romesser, & Wolfe, 1978). Additionally, lipase-catalyzed transesterification reactions involving pentafluorophenyl derivatives have been explored to synthesize optically pure compounds, indicating their utility in creating complex organic molecules with high specificity (Sakai et al., 2000).
Materials Science
In materials science, the unique electronic and structural properties of pentafluorophenyl-based compounds have been leveraged to develop advanced materials. For example, tris(pentafluorophenyl)borane has been highlighted for its role as a strong Lewis acid catalyst in organic and organometallic chemistry, including its use in hydrometallation reactions and the stabilization of uncommon coordination geometries of carbon (Erker, 2005). This versatility underscores the compound's significance in synthesizing and modifying materials with precise chemical functionalities.
Electrochemistry
Pentafluorophenyl derivatives have found applications in electrochemistry, particularly in the synthesis of ion-selective electrodes and conductive polymers. The electrochemical characterization of poly(3,4-ethylenedioxythiophene) doped with sulfonated thiophenes demonstrates the role of these compounds in developing sensors with specific ion selectivity, which is crucial for analytical and diagnostic applications (Mousavi et al., 2008).
Advanced Functional Materials
Research into the chlorosulfonation of tris(pentafluorophenyl)corrole has shown high selectivity in producing derivatives useful as precursors for amphiphilic materials and metal complexes exhibiting planar chirality. Such materials are promising for applications in optoelectronics and catalysis due to their unique structural and electronic properties (Mahammed, Goldberg, & Gross, 2001).
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWDCZRRFOAOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382441 | |
Record name | pentafluorophenyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597553-60-1 | |
Record name | pentafluorophenyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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